Ibezapolstat is a novel, first-in-class antibiotic that acts as a DNA polymerase IIIC inhibitor. [, , , ] It exhibits a unique Gram-positive selective spectrum (GPSS) activity, primarily targeting low G+C content Gram-positive bacteria, including Clostridioides difficile. [, , ] This selectivity makes Ibezapolstat a promising candidate for treating C. difficile infection (CDI) while potentially minimizing disruption to the beneficial gut microbiota. [, , ]
Ibezapolstat is a novel antibiotic currently under investigation for the treatment of Clostridioides difficile infections. It is classified as a Gram-Positive Selective Spectrum antibacterial agent, specifically targeting the DNA polymerase IIIC enzyme in bacteria. This unique mechanism of action allows it to inhibit the growth of certain Gram-positive bacteria while preserving beneficial gut microbiota, making it a promising candidate for reducing the recurrence of C. difficile infections.
Ibezapolstat was developed by Acurx Pharmaceuticals and is known scientifically as ACX-362E. It has completed Phase I clinical trials and is currently progressing through Phase II trials, demonstrating significant efficacy in early studies against C. difficile and showing beneficial effects on the gut microbiome .
The synthesis of Ibezapolstat involves a series of chemical reactions designed to create a small molecule that can effectively inhibit DNA polymerase IIIC. While specific proprietary methods are not disclosed, the general approach includes:
Ibezapolstat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with bacterial DNA polymerase IIIC. The specific molecular formula and structural diagram are proprietary but can be summarized as follows:
The molecular weight and other specific data points are not publicly detailed but are critical for understanding its pharmacokinetic properties.
Ibezapolstat primarily acts through the inhibition of DNA polymerase IIIC in C. difficile. This inhibition prevents bacterial DNA replication, leading to cell death. Key reactions associated with its mechanism include:
The minimum inhibitory concentration (MIC) for Ibezapolstat against C. difficile is approximately 2 mg/L, indicating its potency compared to existing treatments .
Ibezapolstat functions by selectively inhibiting DNA polymerase IIIC, an enzyme crucial for bacterial DNA replication. This inhibition disrupts the replication process, leading to bacterial cell death. Additionally, it shows a unique ability to modulate the gut microbiome positively by preserving beneficial bacteria while targeting pathogenic strains .
Ibezapolstat is primarily being developed for scientific use in treating C. difficile infections, particularly recurrent cases that are difficult to manage with existing antibiotics like vancomycin and fidaxomicin . Its unique mechanism suggests potential applications in preserving gut microbiota during antibiotic therapy, thereby reducing adverse effects associated with traditional treatments.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: